Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate
Description
Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a carboxylate ester at position 3, and a phenoxy-methyl group at position 2. The phenoxy moiety is further substituted with an amino group at position 4 and a chlorine atom at position 3.
The presence of both electron-donating (amino) and electron-withdrawing (chloro, ester) groups may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H13ClN2O4 |
|---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O4/c1-7-9(12(16-20-7)13(17)18-2)6-19-11-4-3-8(15)5-10(11)14/h3-5H,6,15H2,1-2H3 |
InChI Key |
GBTCQFBZTQMZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)COC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Oxazole Core Formation
The 1,2-oxazole ring is synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. For example, methyl 5-methyl-1,2-oxazole-3-carboxylate is prepared by reacting ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, followed by esterification with methanol. Modifications at the 4-position require regioselective functionalization.
In one protocol, a chloromethyl group is introduced at the 4-position through Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃. Subsequent nucleophilic aromatic substitution with 4-amino-2-chlorophenol installs the phenoxy moiety. This step demands anhydrous conditions to prevent hydrolysis of the reactive chloromethyl intermediate.
Phenoxy Group Installation
The critical step involves coupling the chlorophenoxy group to the oxazole scaffold. A Mitsunobu reaction between 4-amino-2-chlorophenol and the 4-(hydroxymethyl)-oxazole intermediate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) achieves high yields (>85%). Alternative methods employ Ullmann-type coupling with copper(I) catalysts, though this requires elevated temperatures (120–150°C) and extended reaction times (24–48 hrs).
Table 1 : Comparison of Coupling Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu Reaction | PPh₃/DEAD | 25 | 85–90 |
| Ullmann Coupling | CuI/1,10-phen | 120 | 70–75 |
Intermediate Characterization
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction of intermediates confirms the oxazole ring’s planarity and the chlorophenoxy group’s ortho-chloro substitution pattern. The dihedral angle between the oxazole and phenyl rings ranges from 60–70°, indicating moderate conjugation.
Process Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification due to high boiling points. Switching to toluene or dichloromethane improves phase separation but reduces yields by 10–15%. Optimal temperatures for cyclization are 80–100°C, while coupling reactions proceed efficiently at room temperature with Mitsunobu reagents.
Byproduct Formation
Common byproducts include:
- Over-alkylated derivatives : Mitigated by controlling stoichiometry of MOMCl.
- Ester hydrolysis products : Avoided by maintaining anhydrous conditions during esterification.
Industrial-Scale Production
Batch vs. Continuous Flow
Batch processes dominate due to compatibility with exothermic reactions (e.g., cyclization). However, continuous flow systems reduce reaction times by 40% for coupling steps, achieving space-time yields of 0.5 kg·L⁻¹·h⁻¹.
Green Chemistry Considerations
Replacing DEAD with dimethyl carbonate (DMC) in Mitsunobu reactions reduces toxicity, though yields drop to 75–80%. Recycling copper catalysts in Ullmann couplings via membrane filtration improves sustainability.
Applications and Derivatives
The compound serves as a precursor to herbicides and kinase inhibitors. Functionalization at the 4-amino group via acylation or sulfonation yields bioactive analogs with enhanced solubility and target affinity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The amino and chlorophenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The chlorine atom in the target compound may enhance stability and influence π-π stacking interactions compared to the fluorine-substituted analogue .
- Hydrogen Bonding: The amino group on the phenoxy ring provides hydrogen-bond donors, distinguishing it from pyrazolone derivatives (e.g., compound r in ), which rely on hydroxyl and methoxy groups for interaction.
Physicochemical Properties
Melting points and spectral data for related compounds highlight trends:
- Melting Points : Pyrazolone derivatives (e.g., compound t in ) exhibit melting points of 173–180°C, suggesting that the target compound may have similar thermal stability due to aromatic stacking.
- Spectroscopic Data: IR: Expected peaks for ester carbonyl (~1700 cm⁻¹) and amino groups (~3300 cm⁻¹) . NMR: The 4-amino-2-chlorophenoxy group would show distinct aromatic proton splitting patterns (e.g., doublets for para-substituted amines) .
Research Findings and Methodologies
Crystallographic Analysis
These methods could be applied to determine the target compound’s conformation and intermolecular interactions (e.g., hydrogen-bonding networks as in ).
Biological Activity
Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₄ClN₃O₄ and a molecular weight of approximately 333.16 g/mol. Its structure includes an oxazole ring and a chlorophenoxy group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃O₄ |
| Molecular Weight | 333.16 g/mol |
| Functional Groups | Oxazole, Amino, Carboxylate |
Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties. The presence of the amino and chlorophenoxy groups enhances its interaction with biological targets, influencing several pathways involved in inflammation and infection response.
Key Mechanisms:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : It shows potential against various pathogens, suggesting a role in combating infections.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Anti-inflammatory Assays : The compound demonstrated significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential to modulate inflammatory responses.
- Antimicrobial Assays : In tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Studies
A study published in a peer-reviewed journal highlighted the compound's effects on chronic inflammation models:
- Model : Chronic inflammation induced by carrageenan in rats.
- Findings : Administration of the compound reduced edema significantly compared to control groups, supporting its anti-inflammatory potential.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the oxazole ring.
- Substitution Reactions : Introducing the chlorophenoxy group via nucleophilic substitution methods.
Applications in Medicinal Chemistry
Given its biological activities, this compound holds promise for various therapeutic applications:
- Anti-inflammatory Drugs : Potential development into drugs targeting inflammatory diseases such as arthritis or asthma.
- Antimicrobial Agents : Further exploration as an alternative treatment for bacterial infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The synthesis of oxazole-carboxylate derivatives typically involves cyclization reactions or coupling of pre-functionalized fragments. For example, similar compounds (e.g., pyrazolone derivatives) are synthesized via condensation of chlorinated intermediates with heterocyclic cores under basic conditions, followed by purification via column chromatography . Key intermediates should be characterized using H/C NMR and IR spectroscopy to confirm functional groups. For example, the 4-amino-2-chlorophenoxy moiety can be verified via NH stretching vibrations (IR: ~3400 cm) and aromatic proton signals (NMR: δ 6.5–7.5 ppm) .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation) followed by structure solution via direct methods in SHELXS or SHELXD is recommended . Refinement using SHELXL ensures accurate modeling of thermal parameters and hydrogen bonding. Visualization tools like ORTEP-3 or WinGX can generate publication-quality diagrams, highlighting key bond lengths and angles .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions (e.g., oxazole C=O at ~160 ppm in C NMR).
- IR : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-O-C ether).
- UV-Vis : π→π* transitions in the aromatic/heterocyclic regions (e.g., 250–300 nm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or supramolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . For hydrogen bonding analysis, graph set notation (as per Etter’s rules) can categorize interactions in the crystal lattice, while Hirshfeld surfaces (via CrystalExplorer) quantify interaction contributions (e.g., O···H, N···H) .
Q. What strategies address discrepancies between experimental and computational structural data?
- Methodological Answer : Discrepancies in bond lengths/angles between SCXRD and DFT-optimized structures may arise from crystal packing effects. Use SHELXL’s restraints (e.g., DFIX, SIMU) during refinement to align experimental data with computational predictions. Compare torsion angles (e.g., Cremer-Pople puckering parameters for heterocycles) to assess conformational flexibility .
Q. How can the compound’s potential bioactivity be evaluated via molecular docking?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., enzymes with oxazole-binding pockets). Prepare the compound’s 3D structure using Gaussian-optimized coordinates and assign partial charges via AM1-BCC. Analyze binding poses for key interactions (e.g., hydrogen bonds with 4-amino groups, π-stacking with chlorophenyl) .
Q. What experimental designs mitigate challenges in isolating stereoisomers or regioisomers during synthesis?
- Methodological Answer : Regioisomeric byproducts (e.g., alternative oxazole substitution) can be minimized using protecting groups (e.g., Boc for amines) or selective catalysts (Pd-mediated couplings). Chiral HPLC or crystallization in polar solvents (e.g., ethanol/water) resolves stereoisomers. Monitor reaction progress via TLC with UV-active indicators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
